4-{[(2-thienylmethyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-thienylmethyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C12H11NO2S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a thiophen-2-ylmethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-thienylmethyl)amino]methyl}benzoic acid typically involves the following steps:
Formation of Thiophen-2-ylmethylamine: Thiophene is reacted with formaldehyde and ammonium chloride to form thiophen-2-ylmethylamine.
Amidation Reaction: The thiophen-2-ylmethylamine is then reacted with 4-formylbenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-thienylmethyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(2-thienylmethyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[(2-thienylmethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the benzoic acid moiety.
Uniqueness
4-{[(2-thienylmethyl)amino]methyl}benzoic acid is unique due to the presence of both the thiophene ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31g/mol |
IUPAC Name |
4-[(thiophen-2-ylmethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C13H13NO2S/c15-13(16)11-5-3-10(4-6-11)8-14-9-12-2-1-7-17-12/h1-7,14H,8-9H2,(H,15,16) |
InChI Key |
IEUAXLUYYGHMLQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.